Bicyclo[2.2.1]heptane-2-carboxamide, N-[4-(6-methyl-2-benzothiazolyl)phenyl]-
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Overview
Description
N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]BICYCLO[221]HEPTANE-2-CARBOXAMIDE is a complex organic compound characterized by its unique bicyclic structure and benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole intermediate, followed by its coupling with a phenyl derivative. The final step involves the formation of the bicyclo[2.2.1]heptane-2-carboxamide moiety under controlled conditions, such as specific temperature and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing catalysts and solvents to facilitate the reactions. Quality control measures are implemented to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, acids, bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoethyl methacrylate hydrochloride
- Tirzepatide
- Praziquantel
Comparison
Compared to similar compounds, N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]BICYCLO[221]HEPTANE-2-CARBOXAMIDE stands out due to its unique bicyclic structure and benzothiazole moiety
Properties
Molecular Formula |
C22H22N2OS |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C22H22N2OS/c1-13-2-9-19-20(10-13)26-22(24-19)15-5-7-17(8-6-15)23-21(25)18-12-14-3-4-16(18)11-14/h2,5-10,14,16,18H,3-4,11-12H2,1H3,(H,23,25) |
InChI Key |
UVHJYUXCTGXORP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4CC5CCC4C5 |
Origin of Product |
United States |
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